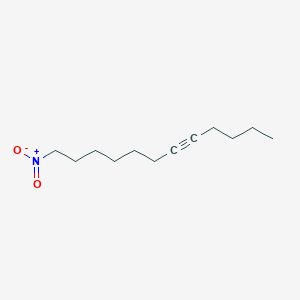![molecular formula C8H13N2O4P B12542294 Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester CAS No. 653580-18-8](/img/structure/B12542294.png)
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pyridine ring through a hydroxyamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester typically involves the reaction of phosphonic acid derivatives with hydroxyamino-pyridine compounds. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of solvents such as acetonitrile or dioxane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: It is investigated for its potential use in drug design, particularly as an inhibitor of enzymes involved in bone resorption.
Industry: The compound is used in the development of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction often involves the formation of strong hydrogen bonds and coordination bonds with metal ions present in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [(amino)-3-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-2-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-4-pyridinylmethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .
Eigenschaften
CAS-Nummer |
653580-18-8 |
|---|---|
Molekularformel |
C8H13N2O4P |
Molekulargewicht |
232.17 g/mol |
IUPAC-Name |
N-[dimethoxyphosphoryl(pyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3 |
InChI-Schlüssel |
JPIWAUQWMWEJEB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CN=CC=C1)NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

